molecular formula C8H9F2NO2S B10964492 N-(3,4-difluorophenyl)ethanesulfonamide

N-(3,4-difluorophenyl)ethanesulfonamide

Cat. No.: B10964492
M. Wt: 221.23 g/mol
InChI Key: HNMUNFPXRLTKSW-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • While specific synthetic routes for ABBV-075 are proprietary, the compound can be prepared through various methods involving the introduction of the 3,4-difluorophenyl group onto the ethanesulfonamide backbone.
    • Industrial production methods are not widely disclosed, but research laboratories typically employ synthetic chemistry techniques to access this compound.
  • Chemical Reactions Analysis

    • ABBV-075 likely undergoes various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and conditions is not publicly available.
    • Common reagents used in these reactions may include oxidants, reducing agents, and nucleophiles. Major products would depend on the specific reaction pathway.
  • Scientific Research Applications

      Chemistry: ABBV-075’s unique structure makes it an attractive candidate for further chemical studies, especially in the field of medicinal chemistry.

      Biology: Researchers explore its effects on gene expression, chromatin regulation, and cellular processes.

      Medicine: ABBV-075’s potential as an anticancer agent is being investigated in clinical trials.

      Industry: Its use in drug discovery and development may impact future therapies.

  • Mechanism of Action

    • ABBV-075 targets bromodomains , which are protein modules involved in gene transcription regulation. By inhibiting bromodomain-containing proteins, it affects gene expression and cell function.
    • Specific molecular targets and pathways influenced by ABBV-075 remain a subject of ongoing research.
  • Comparison with Similar Compounds

    • ABBV-075’s uniqueness lies in its pyrrolopyridone core and specific interactions with bromodomains.
    • Similar compounds include other BET inhibitors like JQ1, OTX015, and CPI-0610.

    Properties

    Molecular Formula

    C8H9F2NO2S

    Molecular Weight

    221.23 g/mol

    IUPAC Name

    N-(3,4-difluorophenyl)ethanesulfonamide

    InChI

    InChI=1S/C8H9F2NO2S/c1-2-14(12,13)11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3

    InChI Key

    HNMUNFPXRLTKSW-UHFFFAOYSA-N

    Canonical SMILES

    CCS(=O)(=O)NC1=CC(=C(C=C1)F)F

    Origin of Product

    United States

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